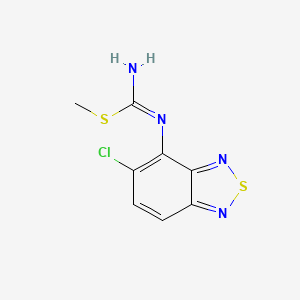
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzazepine core structure, which is a seven-membered ring containing nitrogen. The presence of multiple functional groups, including methoxy, chlorophenyl, and sulfonyl groups, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the seven-membered benzazepine ring.
Introduction of Functional Groups:
Final Coupling with Maleate: The final step involves coupling the synthesized benzazepine derivative with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1H-3-Benzazepine Derivatives: Compounds with similar benzazepine core structures but different substituents.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar reactivity.
Methoxy-Substituted Compounds: Compounds with methoxy groups that share similar chemical properties.
Uniqueness: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
853402-95-6 |
|---|---|
Molekularformel |
C29H30ClNO8S |
Molekulargewicht |
588.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C25H26ClNO4S.C4H4O4/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;5-3(6)1-2-4(7)8/h3-10,15-16H,11-14,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
FJROTJLEHTXBIN-BTJKTKAUSA-N |
Isomerische SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


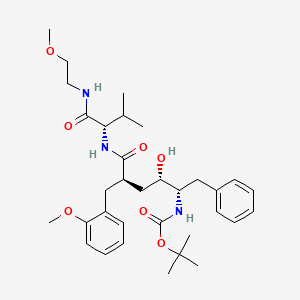
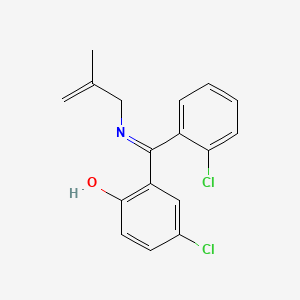
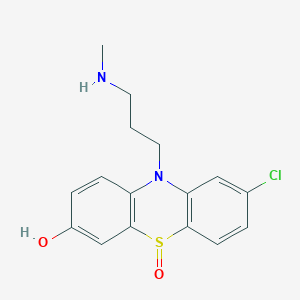
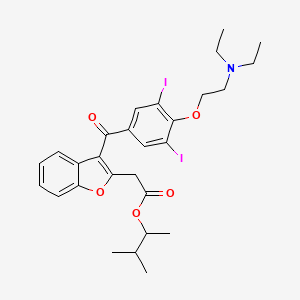
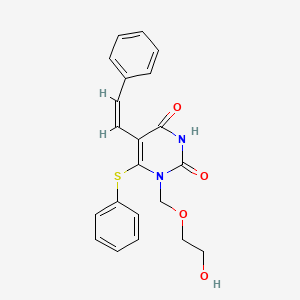

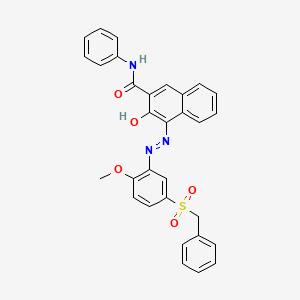


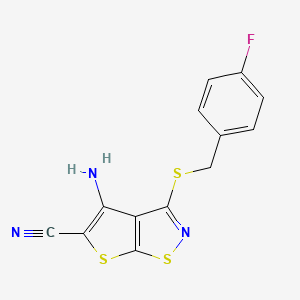
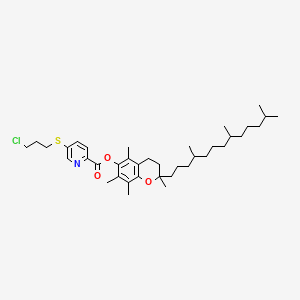
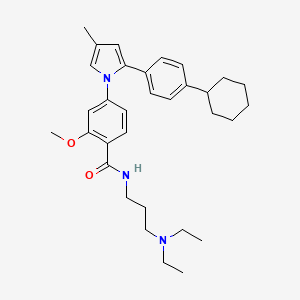
![[(3S,3aR,6S,6aS)-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12751852.png)
